N-(5-bromo-2-methylphenyl)methanesulfonamide

Description

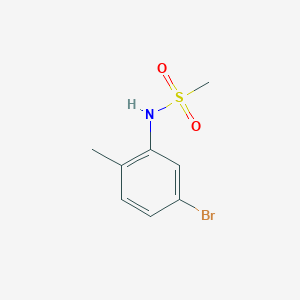

N-(5-Bromo-2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a substituted phenyl ring. The phenyl ring features a bromine atom at the 5-position and a methyl group at the 2-position.

Properties

IUPAC Name |

N-(5-bromo-2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYOZHUDCJQIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-bromo-2-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.

Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol are typical conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: The major product is the corresponding carboxylic acid.

Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

Chemistry

N-(5-bromo-2-methylphenyl)methanesulfonamide serves as a valuable building block in organic synthesis. It can be used to produce more complex molecules through various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with different nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure for specific applications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of Br with nucleophiles | Sodium hydroxide, potassium carbonate |

| Oxidation | Conversion of functional groups | Potassium permanganate, hydrogen peroxide |

| Reduction | Alteration of the sulfonamide group | Lithium aluminum hydride, sodium borohydride |

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with enzymes makes it suitable for studying enzyme kinetics and inhibition mechanisms. For instance, it may act as an inhibitor by binding to the active site of specific enzymes, thereby modulating their activity.

Case Study: Enzyme Inhibition

Research has demonstrated that sulfonamide compounds can inhibit certain cytochrome P450 enzymes (CYP17), which are crucial in steroidogenesis. This inhibition can have therapeutic implications in conditions such as hormone-dependent cancers.

Medicine

This compound is being explored for its therapeutic potential. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development. Ongoing studies focus on its efficacy as a pharmaceutical intermediate or active ingredient in formulations targeting various diseases.

Potential Therapeutic Uses:

- Cancer Treatment: Investigated for use in therapies targeting hormone-dependent tumors.

- Antimicrobial Activity: Some studies suggest potential antibacterial properties.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of new materials with tailored properties for specific applications in fields such as electronics and materials science.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target protein .

Comparison with Similar Compounds

N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (Compound 9, )

- Structural Differences :

- The phenyl ring substitution differs: Bromine is at the 4-position instead of 5, and a formyl group (-CHO) replaces the methyl group at the 2-position.

- The sulfonamide group is derived from 4-methylbenzenesulfonyl (tosyl) rather than methanesulfonyl.

- Impact on Properties :

- Synthetic Route: Synthesized via bromination and formylation steps using MnO₂ and bromine in ethanol, followed by sulfonylation .

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide ()

- Structural Differences :

- Chlorine replaces bromine at the 5-position, and a methoxy (-OCH₃) group substitutes the methyl group at the 2-position.

- The sulfonamide is benzenesulfonyl rather than methanesulfonyl.

- The methoxy group enhances solubility in organic solvents due to its polar nature, contrasting with the hydrophobic methyl group .

N-(2-Furylmethyl)methanesulfonamide ()

- Structural Differences :

- A furan ring replaces the phenyl ring, with a methylene (-CH₂-) linker between the sulfonamide and the heterocycle.

- Impact on Properties :

N-(3,5-Di-tert-butyl-2-hydroxyphenyl)methanesulfonamide ()

- Structural Differences :

- Bulky tert-butyl groups at the 3- and 5-positions and a hydroxyl (-OH) group at the 2-position.

- The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in protic solvents .

- Theoretical Insights : Quantum-chemical calculations predict distinct molecular orbital interactions compared to the target compound, affecting spectroscopic properties .

Biological Activity

N-(5-bromo-2-methylphenyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a brominated aromatic ring, which enhances its chemical reactivity and biological interactions. The sulfonamide group is known for mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, making it relevant for antibacterial applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁BrN₁O₂S

- Molecular Weight : Approximately 264.14 g/mol

- Structure : The compound consists of a methanesulfonamide moiety attached to a 5-bromo-2-methylphenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:

- Antibacterial Activity : The sulfonamide group inhibits dihydropteroate synthase, disrupting folic acid synthesis essential for bacterial growth.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Compounds with similar structures have shown submicromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Target/Mechanism | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|---|

| Antibacterial | Dihydropteroate synthase | < 10 | Various bacterial strains |

| Anticancer | Microtubule inhibition | 0.1 - 1 | HeLa, MCF7, HT-29 |

| Cytotoxicity | Cell cycle arrest | 0.05 - 0.5 | HeLa, MCF7 |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial properties against resistant strains of Klebsiella pneumoniae, with an MIC of 0.39 µg/mL .

- Antitumor Properties : Research involving the compound's analogs revealed that they could inhibit tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells. This effect was confirmed through flow cytometry and immunofluorescence assays, suggesting a promising pathway for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.